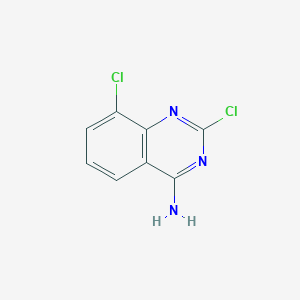

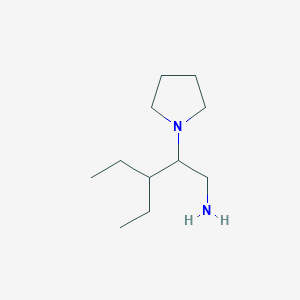

![molecular formula C14H11F3N4 B1453950 4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline CAS No. 1094315-12-4](/img/structure/B1453950.png)

4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline

Übersicht

Beschreibung

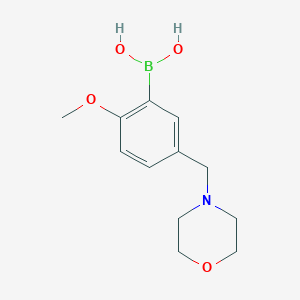

“4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline” is a chemical compound that belongs to the class of 1,2,4-triazolo[4,3-a]pyridine derivatives . These compounds are known for their diverse activities, including antifungal, anti-inflammatory, anti-oxidation, and anti-cancer activity .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives is typically carried out from 2,3-dichloropyridine and hydrazine hydrate through multi-step reactions under microwave irradiation conditions . The structures of these compounds are characterized by various techniques such as FT IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 1,2,4-triazolo[4,3-a]pyridine core, which is a nitrogen-containing heterocycle . This core is often fused with other rings to produce highly active compounds .Chemical Reactions Analysis

The formation of these compounds involves aromatic nucleophilic substitution reactions . The presence of the trifluoromethyl group and the aniline moiety can influence the reactivity of these compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques such as FT IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis . For instance, the compound “N-[2-(methylthio)phenyl]-3-(trifluromethyl)-5,6-dihydro-triazolo pyrazine7 (8H)carboxamide (RB9)” has a melting point of 191.9–197.3 °C .Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Triazole derivatives, including the one , have been extensively studied for their antifungal properties. They are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to the death of the fungal cells .

Anticancer Activity

The structural motif of triazoles is present in various compounds that exhibit anticancer activity. They can interact with different enzymes and receptors in the biological system, which may lead to the inhibition of cancer cell proliferation. The triazole ring can be modified to target specific cancer cells, making it a valuable scaffold in the design of new anticancer drugs .

Antidepressant and Anxiolytic Effects

Triazole derivatives have been found to possess antidepressant and anxiolytic properties. They can modulate neurotransmitter systems in the brain, which are often implicated in mood disorders. By fine-tuning the chemical structure, researchers can enhance the compound’s ability to cross the blood-brain barrier and exert its therapeutic effects .

Anti-inflammatory and Analgesic Properties

The compound’s anti-inflammatory and analgesic effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators. This makes it a potential candidate for the treatment of chronic inflammatory diseases and pain management .

Antiviral Potential

Triazole derivatives have shown promise as antiviral agents. They can interfere with viral replication by targeting specific proteins involved in the viral life cycle. This application is particularly relevant in the search for new treatments against emerging viral infections .

Enzyme Inhibition

The triazole core is known to bind with various enzymes, acting as an inhibitor. This property is exploited in the design of drugs that can regulate enzymatic activity involved in disease processes. For example, triazole derivatives can be used as carbonic anhydrase inhibitors, which have applications in treating glaucoma and other conditions .

Wirkmechanismus

Target of Action

Similar compounds have been reported to target various enzymes and receptors in the biological system .

Mode of Action

It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Biochemical Pathways

One study found that a similar compound incited the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Result of Action

For instance, one study found that a similar compound had remarkable anti-cancer activity on HT-29 cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4/c15-14(16,17)10-3-6-12-19-20-13(21(12)8-10)7-9-1-4-11(18)5-2-9/h1-6,8H,7,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGROFPDKJOFPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NN=C3N2C=C(C=C3)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)

![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)

![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)